molecular formula C6H3Cl2N3 B019425 4,6-dichloro-1H-imidazo[4,5-c]pyridine CAS No. 2589-12-0

4,6-dichloro-1H-imidazo[4,5-c]pyridine

Cat. No. B019425
CAS RN: 2589-12-0
M. Wt: 188.01 g/mol
InChI Key: FDXNZTUWNBRZDX-UHFFFAOYSA-N
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Description

4,6-dichloro-1H-imidazo[4,5-c]pyridine, also known as 4,6-DCIP, is a heterocyclic aromatic compound that has been studied extensively for its potential applications in scientific research. 4,6-DCIP has been used in a wide range of experiments, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

  • Drug Development : Imidazo[1,2-a]pyridine scaffolds, which are closely related to 4,6-dichloro-1H-imidazo[4,5-c]pyridine, have potential as therapeutic agents with diverse activities, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016). Similarly, imidazo[4,5-c]pyridine analogs with Akt (PKB) kinase antagonist activity show promise in treating cancer and arthritis (Lippa, 2007).

  • Organic Synthesis : Various chloroimidazo[4,5-c]pyridines and related derivatives have been synthesized, indicating potential applications in organic synthesis and drug discovery (Rousseau & Robins, 1965). New methods also enable the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild reaction conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).

  • Bioimaging : Imidazo[1,5-a]pyridine-based fluorophores exhibit potential as cell membrane probes, demonstrating high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).

  • Material Science and Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, such as SB9a and SB14a, show high inhibition performance against mild steel corrosion, making them promising for material preservation (Saady et al., 2021).

  • Vibrational and Structural Analysis : The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine reveal its unique normal modes and stability in the dimeric form, crucial for understanding the structure and properties of compounds containing this unit (Dymińska et al., 2013).

  • Antiviral Research : New substituted imidazo[4,5-b]pyridines show promising anti-HBV activity, with certain derivatives being highly competitive to interferon (Gerasi et al., 2020).

Future Directions

The future directions for “4,6-dichloro-1H-imidazo[4,5-c]pyridine” and its derivatives could involve further exploration of their biological activities . There is also potential for these compounds to be used in the development of new drugs . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNZTUWNBRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418419
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2589-12-0
Record name 2589-12-0
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Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
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Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,6-dichloro-1H-imidazo[4,5-c]pyridine a useful starting material for synthesizing modified nucleosides?

A1: this compound, also known as 2,6-dichloro-3-deaza-9H-purine, serves as a versatile building block in nucleoside synthesis due to its structure. The presence of two chlorine atoms allows for further modifications, enabling the creation of a diverse range of nucleoside analogs. The research by Seela et al. [] highlights its utility in an acid-catalyzed fusion reaction with a protected 3-deoxy-β-D-ribofuranose sugar. This reaction selectively yields N1-glycosylated products, specifically the β-D and α-D anomers of the nucleoside, along with an interesting α-D-anomer of a 3′-deoxyarabinonucleoside, formed via epimerization. This selectivity and the potential for further modification make this compound a valuable tool in nucleoside chemistry.

Q2: Can you explain the significance of the observed regioselectivity in the reaction with the sugar moiety?

A2: The acid-catalyzed fusion reaction of this compound with the protected sugar exhibits regioselectivity, favoring N1-glycosylation exclusively []. This selectivity is significant because it allows for the controlled synthesis of specific nucleoside isomers. The absence of N3-glycosylated products simplifies the reaction outcome and facilitates the isolation and characterization of the desired N1-glycosylated nucleosides. This control over regioselectivity is crucial for developing potential therapeutic agents, as different isomers can exhibit varying biological activities.

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